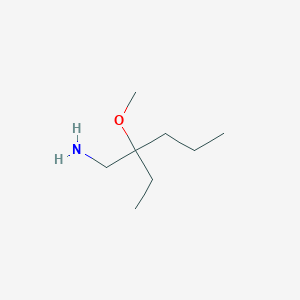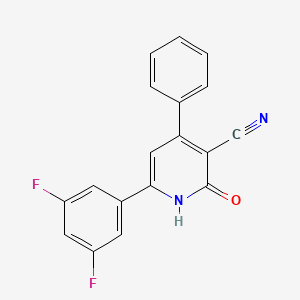
6-(3,5-Difluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Difluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a difluorophenyl group, a phenyl group, and a carbonitrile group attached to a dihydropyridine ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Difluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of 3,5-difluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is typically carried out under reflux conditions, leading to the formation of the desired dihydropyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,5-Difluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives with different substituents.
Substitution: The difluorophenyl and phenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
6-(3,5-Difluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(3,5-Difluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2,4-Difluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
- 6-(3,5-Difluorophenyl)-2-oxo-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrile
- 6-(3,5-Difluorophenyl)-2-oxo-4-(3,4-dimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile
Uniqueness
6-(3,5-Difluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both difluorophenyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H10F2N2O |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
6-(3,5-difluorophenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H10F2N2O/c19-13-6-12(7-14(20)8-13)17-9-15(11-4-2-1-3-5-11)16(10-21)18(23)22-17/h1-9H,(H,22,23) |
Clave InChI |
QBPJTSSIFBCQDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC(=CC(=C3)F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate](/img/structure/B15244541.png)
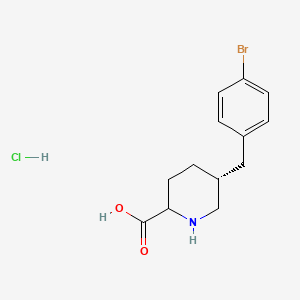



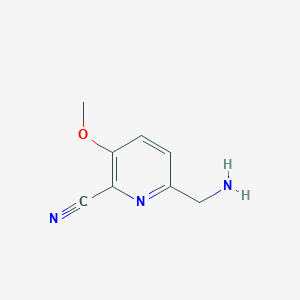


![2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15244587.png)
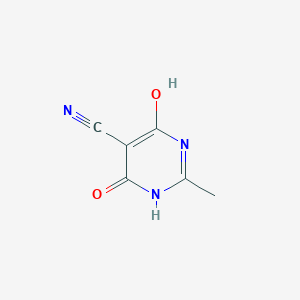

![Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15244624.png)
